4-Amino-3-chlorophenol
Overview
Description
4-Amino-3-chlorophenol is an organic compound with the molecular formula C6H6ClNO. It is also known as 2-Chloro-4-hydroxyaniline . This compound is a crucial intermediate for preparing a tyrosine kinase inhibitor, tivozanib, and a late liver cancer drug, lenvatinib .
Synthesis Analysis
The synthesis of 4-Amino-3-chlorophenol can be achieved by starting from o-chloronitrobenzene with introducing hydroxyl groups in the presence of strong acids and molybdenum salts as catalysts . Another synthesis method involves the reaction of 3-chloro-4-nitrophenol with ethanol at 26 °C, followed by the addition of iron powder and acetic acid .Molecular Structure Analysis
The molecular weight of 4-Amino-3-chlorophenol is 143.571 Da . The linear formula is H2NC6H3(Cl)OH . The compound has a monoisotopic mass of 143.013794 Da .Physical And Chemical Properties Analysis
4-Amino-3-chlorophenol is a solid substance . It has a melting point of 255 °C (dec.) (lit.) . The compound is off-white to grey to brown in color .Scientific Research Applications
Organic Synthesis Intermediates
4-Amino-3-chlorophenol: is widely used as an intermediate in organic synthesis. Its chemical structure, which includes both an amino group and a chlorophenol moiety, makes it a versatile precursor for synthesizing a variety of complex organic compounds. For instance, it can be used to prepare dyes, pigments, and other aromatic compounds that require a chloroaniline unit as a building block .
Pharmaceutical Research
In pharmaceutical research, 4-Amino-3-chlorophenol serves as a starting material for the synthesis of drug molecules. It’s particularly useful in creating compounds with potential therapeutic effects against various diseases. The presence of the amino group allows for further functionalization, leading to the development of novel pharmacophores .
Agrochemical Production
The compound’s utility extends to the agrochemical industry, where it is employed in the synthesis of pesticides and herbicides. Its ability to act as a phenolic derivative makes it a candidate for developing new agrochemical agents that can help in protecting crops from pests and diseases .
Dye and Pigment Manufacturing
4-Amino-3-chlorophenol: is instrumental in the production of dyes and pigments. It can undergo various chemical reactions to produce colorants used in textiles, inks, and coatings. The chlorophenol group, in particular, is known to impart vivid and stable colors when incorporated into dye molecules .
Material Science Applications
In material science, this compound finds applications in the synthesis of advanced materials. For example, it can be used to create polymers with specific properties or to modify the surface characteristics of materials. Its reactivity with other organic and inorganic substances opens up possibilities for innovative material design .
Analytical Chemistry
4-Amino-3-chlorophenol: can also play a role in analytical chemistry as a reagent or a standard for calibrating instruments. Its well-defined properties and stability under various conditions make it suitable for use in high-precision analytical procedures .
Biotechnology
In biotechnological applications, 4-Amino-3-chlorophenol may be used in enzyme assays and as a building block for bioconjugation. Its reactive groups allow it to bind to biomolecules, which can be useful in studying biological processes or developing diagnostic tools .
Environmental Science
Lastly, the study of 4-Amino-3-chlorophenol in environmental science is crucial. It can be used as a model compound to understand the behavior of chlorinated organic pollutants. Research in this area can lead to better methods for detecting and degrading environmental contaminants .
Mechanism of Action
Target of Action
It’s known that chlorophenolic compounds, a group to which 4-amino-3-chlorophenol belongs, are often targeted by various microbial groups including bacteria, fungi, actinomycetes, and yeast for degradation .
Mode of Action
In general, chlorophenolic compounds are metabolized by microorganisms. The initial steps of degradation involve oxidation to chlorocatechols, followed by the opening of the aromatic ring . This results in the spontaneous removal of chlorine and the breakdown of the carbon skeleton .
Biochemical Pathways
The biochemical pathways involved in the degradation of chlorophenolic compounds have been studied. The biodegradation activity occurs via the ortho cleavage or ring fission, producing muconolactone . Other derivatives of chlorophenolic compounds such as 3-Chlorophenol (3-CP) and 4-chlorophenol (4-CP) were completely degraded with a stoichiometric release of chloride ions .
Pharmacokinetics
A study on a related compound, 4-amino-3-chlorophenyl hydrogen sulfate, showed differences in elimination half-life and renal uptake between rats and dogs . The elimination half-life of this compound in the plasma of rats was approximately 1/30 of that of dogs . The compound was effectively taken up into the kidney and excreted into the urine in rats, but ineffective renal uptake was observed in dogs .
Result of Action
The degradation of chlorophenolic compounds by microorganisms can lead to the generation of energy and carbon sources .
Action Environment
The action of 4-Amino-3-chlorophenol can be influenced by environmental factors. For instance, during an anaerobic situation, the chlorine-based compound would decrease the availability of oxygen, which may result in a reduction in respiration . The compound is also described as hygroscopic , indicating that its stability and efficacy could be affected by moisture in the environment.
Safety and Hazards
Future Directions
4-Amino-3-chlorophenol is a crucial intermediate for preparing a tyrosine kinase inhibitor, tivozanib, and a late liver cancer drug, lenvatinib . It is also used in the synthesis of hydroxymethyl rhodamines . The compound has potential applications in the field of organic synthesis, particularly in the synthesis of anticancer drugs .
properties
IUPAC Name |
4-amino-3-chlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLPXABQLXSICH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170083 | |
Record name | 4-Amino-3-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-chlorophenol | |
CAS RN |
17609-80-2 | |
Record name | 4-Amino-3-chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17609-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-chlorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017609802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.788 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main metabolic pathways of 2-chloroaniline, a precursor to 4-amino-3-chlorophenol, in rats?
A1: Research using Fischer 344 rats demonstrated that 2-chloroaniline is primarily metabolized through para-hydroxylation and sulphate conjugation. This leads to the formation of 4-amino-3-chlorophenyl sulphate as the major urinary metabolite, accounting for 31.6% of the total urinary radioactivity. []
Q2: How does the bacterium Rhodococcus sp. strain MB-P1 degrade 2-chloro-4-nitroaniline, another precursor to 4-amino-3-chlorophenol?
A2: Rhodococcus sp. strain MB-P1 utilizes a novel aerobic degradation pathway for 2-chloro-4-nitroaniline. The process involves a flavin-dependent monooxygenase that removes the nitro group, leading to the formation of 4-amino-3-chlorophenol. Subsequently, aniline dioxygenase converts 4-amino-3-chlorophenol to 6-chlorohydroxyquinol. []
Q3: What are the implications of the different positions of chlorine and hydroxyl groups on the toxicity of aminophenols and aminochlorophenols?
A3: Studies on isolated rat renal cortical cells (IRCC) revealed that the position of chlorine and hydroxyl groups significantly influences the nephrotoxic potential of aminophenols and aminochlorophenols. For instance, 4-amino-2,6-dichlorophenol and 4-amino-2-chlorophenol exhibited significant cytotoxicity, whereas 2-amino-4,5-dichlorophenol was only cytotoxic at higher concentrations. [, ] This suggests that the relative positions of these groups play a crucial role in determining the compound's toxicity.
Q4: What is the role of 4-amino-3-chlorophenol in the synthesis of Lenvatinib, and how has the synthetic route been optimized?
A4: 4-Amino-3-chlorophenol serves as a crucial starting material in the synthesis of Lenvatinib, a multi-tyrosine kinase inhibitor. It reacts with phenyl chloroformate and cyclopropylamine to form 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, which subsequently condenses with 4-chloro-7-methoxyquinoline-6-carboxamide to yield Lenvatinib. [] Optimization strategies include utilizing cost-effective starting materials, employing nitrogen gas for protection during ring closure, implementing one-pot synthesis methods for operational simplicity, and using potassium carbonate to ensure complete reaction in the final step. []
Q5: How is 4-amino-3-chlorophenol used in the synthesis of Tivozanib, and what are the advantages of the employed synthetic method?
A5: 4-[(4-amino-3-chlorophenol)oxy]-6,7-dimethoxy quinoline reacts with 3-amino-5-methyl isoxazole and chloro-carbonic ester at a controlled temperature (80-90°C) in an organic solvent to produce Tivozanib. [] This method boasts advantages such as cost-effective raw materials, mild reaction conditions, high process stability and repeatability, high yield, low cost, and convenient operation, making it suitable for industrial-scale production. []
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